Ethyl ethylphosphinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

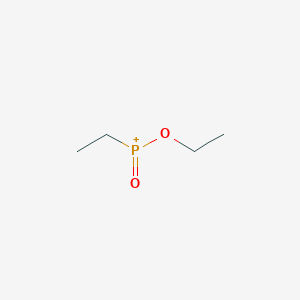

Ethyl ethylphosphinate is a useful research compound. Its molecular formula is C4H10O2P+ and its molecular weight is 121.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl ethylphosphinate serves as a reagent in organic synthesis, particularly for forming carbon-phosphorus bonds. This capability is crucial in developing new materials and compounds in synthetic organic chemistry. The phosphinate group allows for unique reactivity patterns that can be exploited in various reactions, including nucleophilic substitutions and condensation reactions.

Biology

In biological research, this compound is investigated as a potential bioisostere for phosphate groups in drug design. Its structural similarity to phosphates enables it to mimic their behavior in biological systems, which is valuable for designing enzyme inhibitors and other therapeutic agents.

Medicine

The compound has been explored for its potential in developing new pharmaceuticals. Studies indicate that it may act as an enzyme inhibitor, targeting specific pathways in disease processes. Its ability to mimic phosphate groups makes it particularly interesting for drug development aimed at diseases where phosphorylation plays a critical role.

Industry

This compound is utilized in the production of flame retardants and plasticizers due to its phosphorus content. These applications are essential in enhancing the safety and performance of materials used in construction, electronics, and textiles.

Applications Overview

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Reagent for carbon-phosphorus bond formation |

| Drug Design | Bioisostere for phosphates; enzyme inhibitors |

| Pharmaceutical Development | Potential therapeutic agents |

| Industrial Use | Flame retardants; plasticizers |

Case Study: Drug Development

Research published in PubMed explored the synthesis of derivatives of this compound aimed at enhancing anticancer activity against human cancer cell lines. The study demonstrated that modifications to the compound could yield potent cytotoxic agents while maintaining stability and bioavailability .

Case Study: Agricultural Applications

A study investigated the use of chitosan derivatives incorporating this compound as growth regulators in agriculture. The results indicated that these derivatives could enhance fruit maturation and yield, showcasing the compound's potential beyond traditional applications .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Ethyl ethylphosphinate undergoes hydrolysis via two competing mechanisms depending on reaction conditions:

AAc2 Mechanism

-

Involves water as a nucleophile, leading to P–O bond cleavage .

-

Dominates in alkaline conditions.

-

Rate constants for hydrolysis steps (pseudo–first-order):

| Reaction Step | Rate Constant (s⁻¹) | Conditions | Source |

|---|---|---|---|

| Cleavage of first P–OC bond | 3.2×10−4 | ||

| pH 7.4, 25°C | |||

| Cleavage of second P–OC bond | 1.8×10−4 | ||

| pH 7.4, 25°C |

AAl1 Mechanism

-

Proceeds via a concerted pathway without direct water involvement.

-

Favored in acidic media or with bulky ester groups.

Radical Addition Reactions

Under thermal radical conditions, this compound reacts with alkenes and alkynes using AIBN as an initiator:

Example Reaction with Styrene

HP O OEt 2+CH2=CHPhAIBN 80 CEt2P O OCH2CH2Ph

-

Mechanism : Hydrogen abstraction from the phosphinate generates a phosphorus-centered radical, which adds to the alkene.

Key Factors Influencing Reactivity

-

Electron-deficient alkenes show higher reactivity.

-

Steric hindrance at the α-position reduces yields.

Nucleophilic Substitutions

This compound participates in nucleophilic substitutions at the phosphorus center:

Reaction with Amines

Et2P O OR+R NH2→Et2P O NHR +ROH

-

Proceeds via a bimolecular mechanism (SN

2). -

Rate increases with electron-withdrawing substituents on the amine.

Reactivity Comparison

| Nucleophile | Relative Rate (vs. H₂O) |

|---|---|

| NH₃ | 1.0 |

| CH₃NH₂ | 4.2 |

| (CH₃CH₂)₂NH | 12.5 |

Catalytic Rearrangement (Arbuzov Reaction)

This compound derivatives can be synthesized via Arbuzov rearrangement :

Conditions

-

Catalyst: Ethyl iodide (0.75–7.5 wt% based on triethyl phosphite).

-

Temperature: 175–185°C.

-

Heel: Diethyl ethylphosphonate (20–25% of triethyl phosphite charge) .

Key Observations

-

Reaction completion requires 5–10 hours with post-heating.

-

Purity of triethyl phosphite (≥98%) is critical to avoid by-products.

Stability and By-Product Management

Eigenschaften

CAS-Nummer |

998-80-1 |

|---|---|

Molekularformel |

C4H10O2P+ |

Molekulargewicht |

121.09 g/mol |

IUPAC-Name |

ethoxy-ethyl-oxophosphanium |

InChI |

InChI=1S/C4H10O2P/c1-3-6-7(5)4-2/h3-4H2,1-2H3/q+1 |

InChI-Schlüssel |

LCYFYQKCANSCKH-UHFFFAOYSA-N |

Kanonische SMILES |

CCO[P+](=O)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.